

C24:1-Ceramide structure and chemical properties

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An In-depth Technical Guide to **C24:1-Ceramide**: Structure, Properties, and Biological Significance

Introduction

Ceramides are a class of sphingolipids that are integral structural components of cellular membranes and also function as critical signaling molecules in a myriad of cellular processes. [1][2] These processes include apoptosis, cell differentiation, and proliferation.[3][4][5] C24:1-Ceramide, also known as nervonic ceramide or N-nervonoyl-D-sphingosine, is a prominent, naturally occurring ceramide distinguished by its very-long-chain fatty acid.[3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, signaling pathways, and experimental analysis of C24:1-Ceramide for researchers, scientists, and drug development professionals.

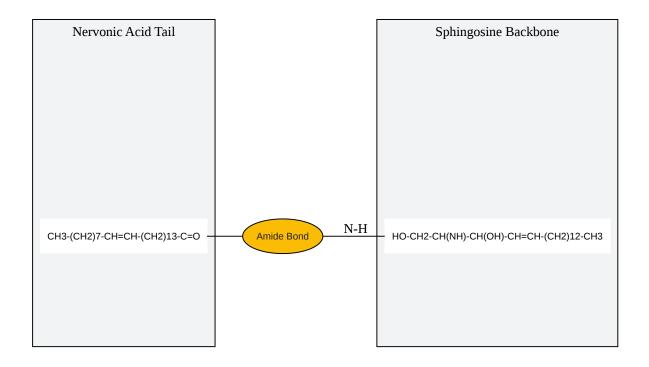
Chemical Structure and Properties

C24:1-Ceramide is composed of a sphingosine backbone N-acylated with a 24-carbon monounsaturated fatty acid (nervonic acid).

Chemical Structure

The chemical structure of **C24:1-Ceramide** is depicted below.





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Caption: Chemical structure of **C24:1-Ceramide**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **C24:1-Ceramide** is presented in the table below.



Property	Value	Source
IUPAC Name	(15Z)-N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide	[6]
Synonyms	N-Nervonoyl-D-sphingosine, Cer(d18:1/24:1(15Z)), N-cis- 15-Tetracosenoyl-C18- sphingosine	[7]
CAS Number	54164-50-0	[3][4][7]
Chemical Formula	C42H81NO3	[4][6][7]
Molecular Weight	648.1 g/mol	[3][4][7]
Appearance	White to off-white solid	[3]
Solubility	Soluble in ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers.	[4][8]
Stability	Stable for at least 4 years when stored at -20°C.	[4][8]

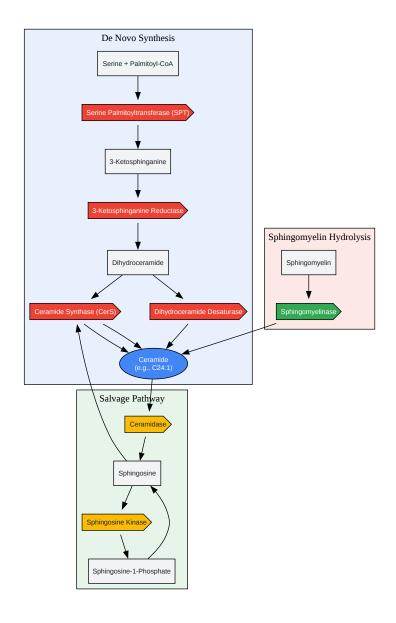
Biological Significance and Signaling Pathways

Ceramides are synthesized through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[9]

Ceramide Synthesis Pathways

The major pathways for ceramide synthesis are illustrated below.





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Caption: Major pathways of ceramide synthesis.

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[9][10] The salvage pathway recycles sphingosine to form ceramide through the action of ceramide synthases (CerS).[9][11] The sphingomyelin pathway generates ceramide through the hydrolysis of sphingomyelin by sphingomyelinase.[9][11]

Downstream Signaling



Ceramides, including **C24:1-Ceramide**, can activate or inhibit various downstream signaling molecules. Ceramide has been shown to activate protein phosphatases, such as PP1 and PP2a, which are involved in regulating cell proliferation and apoptosis.[12] It can also influence membrane properties, leading to the clustering of receptors and the formation of signaling platforms.[1]

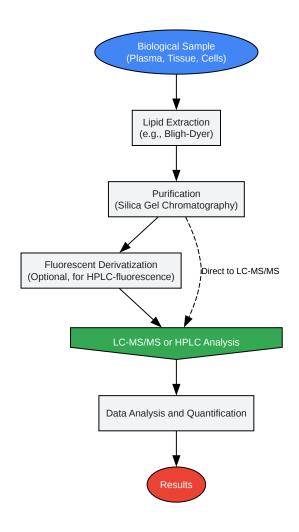
Experimental Protocols

The quantification of **C24:1-Ceramide** in biological samples is crucial for understanding its role in health and disease. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[13][14]

General Experimental Workflow for Ceramide Quantification

A typical workflow for the analysis of ceramides from biological samples is outlined below.





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Caption: General workflow for ceramide quantification.

Sample Preparation and Lipid Extraction

- Sample Collection: Biological samples such as plasma, tissues, or cultured cells are collected and stored at -80°C until analysis.[15]
- Lipid Extraction: Lipids are extracted from the samples using a method such as the Bligh and Dyer procedure, which uses a chloroform/methanol/water solvent system.[14]
- Internal Standards: Known amounts of non-naturally occurring ceramide internal standards (e.g., C17:0- or C25:0-ceramide) are added to the samples before extraction to allow for accurate quantification.[14]



Chromatographic Separation and Detection

3.3.1. High-Performance Liquid Chromatography (HPLC)

A method for the quantitative analysis of ceramide molecular species by HPLC has been developed.[13]

- Derivatization: Ceramides are derivatized with a fluorescent reagent like anthroyl cyanide to enable detection by a fluorescence detector.[13]
- Separation: The derivatized ceramides are separated on a reversed-phase HPLC column.
 [13]
- Quantification: The amount of each ceramide species is quantified by comparing its peak area to that of the internal standard.[13] The lower detection limit for this method is below 1 pmol.[13]
- 3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for ceramide quantification.[14]

- Chromatography: Reverse-phase HPLC is used to separate the different ceramide species.
 [14]
- Mass Spectrometry: The eluting ceramides are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[14] The MRM transition for C24:1-Ceramide is typically m/z 648.6 > 264.3 in positive ion mode.[16]
- Quantification: Calibration curves are constructed using standard solutions of each ceramide species to be quantified.[14] The concentration of each ceramide in the sample is determined from its peak area ratio relative to the internal standard and the calibration curve. [14] The limits of detection and quantification are in the range of 5–50 pg/ml for distinct ceramides.[14]

Role in Health and Disease



The levels of **C24:1-Ceramide** have been associated with various physiological and pathological conditions.

- Cardiovascular Disease: Elevated plasma levels of C16:0, C18:0, and C24:1 ceramides
 have been identified as strong predictive markers for adverse cardiovascular events.[9][17] A
 ceramide-based risk score (CERT1) that includes these three ceramides and their ratios to
 C24:0 ceramide has been proposed.[9][18]
- Metabolic Disease: Increased concentrations of C24:1 ceramide have been observed in individuals with type 2 diabetes and are inversely correlated with insulin sensitivity.[17][18]
 However, some studies suggest that restoration of liver C24:1 ceramide can improve glucose tolerance and insulin sensitivity in mice.[19]
- Aging: Increased levels of C24:1-ceramide have been found in extracellular vesicles
 isolated from the serum of aged individuals, and these vesicles can induce senescence in
 mesenchymal stem cells.[1][20]

Conclusion

C24:1-Ceramide is a key bioactive lipid with important roles in cellular signaling and membrane structure. Its levels are altered in various diseases, making it a potential biomarker and therapeutic target. The analytical methods described in this guide provide the necessary tools for researchers to further investigate the complex biology of **C24:1-Ceramide** and its implications for human health.

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